REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[NH:10][C:9]2[CH:11]=[CH:12][S:13][C:8]=2[CH:7]=1)=O)C.[NH3:14].[OH-].[Li+]>CO>[S:13]1[C:8]2[CH:7]=[C:6]([C:4]([NH2:14])=[O:3])[NH:10][C:9]=2[CH:11]=[CH:12]1 |f:2.3|
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC2=C(N1)C=CS2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Seal the bomb
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to remove the volatiles
|
Type
|
CUSTOM
|
Details
|
Purify the crude product
|
Type
|
WASH
|
Details
|
via flash chromatography (ISCO, silica cartridge, 40 gm, elute with methanol 0-5% in methylene chloride)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2NC(=CC21)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 560 mg | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |